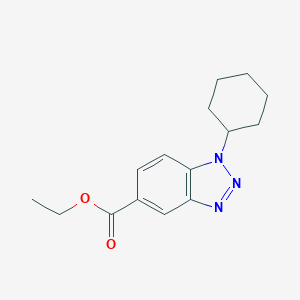![molecular formula C15H18Cl2N2O B249515 N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B249515.png)
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine, also known as DMDD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMDD is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various biological processes, including gene expression, chromatin remodeling, and RNA processing.
Mécanisme D'action
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine inhibits PRMT5 by binding to its active site and preventing it from methylating its substrate proteins. PRMT5 plays a critical role in the regulation of gene expression, chromatin remodeling, and RNA processing, and its dysregulation has been implicated in various diseases, including cancer. By inhibiting PRMT5, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can modulate these biological processes and potentially treat diseases associated with PRMT5 dysregulation.
Biochemical and Physiological Effects:
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have a dual mechanism of action. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several advantages for lab experiments. It is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5. It has been shown to be effective in various cancer cell lines, making it a potential candidate for cancer therapy. However, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. It is also expensive and difficult to synthesize, limiting its availability for research purposes.
Orientations Futures
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has several potential future directions for scientific research. It can be used to study the biological functions of PRMT5 and its role in various diseases, including cancer. It can also be used as a lead compound for the development of more potent and selective PRMT5 inhibitors. Furthermore, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used in combination with other cancer therapies to enhance their efficacy and reduce their toxicity. Finally, N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used to study the pharmacokinetic and pharmacodynamic properties of PRMT5 inhibitors, leading to the development of more effective and safer cancer therapies.
Méthodes De Synthèse
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dichlorobenzaldehyde with 5-bromofurfural in the presence of a base to form the intermediate furan aldehyde. The furan aldehyde is then reacted with N,N-dimethylethylenediamine in the presence of a reducing agent to give N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of PRMT5, which is overexpressed in various types of cancer and is involved in the regulation of cell proliferation and survival. N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
N'-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine |
|---|---|
Formule moléculaire |
C15H18Cl2N2O |
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-N//',N//'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H18Cl2N2O/c1-19(2)6-5-18-10-14-3-4-15(20-14)11-7-12(16)9-13(17)8-11/h3-4,7-9,18H,5-6,10H2,1-2H3 |
Clé InChI |
KXPUBGLGWRCVAE-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3,4-trimethoxybenzamide](/img/structure/B249444.png)

![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)





![1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)

![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)